Butriptyline

Antidepressant drug development Clinical psychopharmacology TCA comparative efficacy

Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant (TCA) that was introduced in Europe in 1974 and is structurally characterized as the isobutyl side-chain homologue of amitriptyline. Unlike classical TCAs such as amitriptyline or imipramine, butriptyline exhibits a distinctive pharmacological profile: it demonstrates negligible inhibition of norepinephrine uptake and only weak effects on serotonin reuptake, while maintaining high-affinity antagonism at histamine H1 receptors (Ki = 1.1 nM) and muscarinic acetylcholine receptors (Ki = 35 nM).

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
CAS No. 35941-65-2
Cat. No. B023782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButriptyline
CAS35941-65-2
Synonyms10,11-dihydro-N,N,beta-trimethyl-5H-dibenzo(a,d) cycloheptane-5-propylamine
AY 2014
AY 62014
AY-2014
AY-62014
butriptylene
butriptyline
butriptyline hydrochloride
butriptyline hydrochloride, (+-)-isomer
butriptyline, (+-)-isomer
Evadyne
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
InChIInChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
InChIKeyALELTFCQZDXAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butriptyline (CAS 35941-65-2): A Differentiated Tricyclic Antidepressant for Neuropharmacology Research


Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant (TCA) that was introduced in Europe in 1974 and is structurally characterized as the isobutyl side-chain homologue of amitriptyline [1]. Unlike classical TCAs such as amitriptyline or imipramine, butriptyline exhibits a distinctive pharmacological profile: it demonstrates negligible inhibition of norepinephrine uptake and only weak effects on serotonin reuptake, while maintaining high-affinity antagonism at histamine H1 receptors (Ki = 1.1 nM) and muscarinic acetylcholine receptors (Ki = 35 nM) . This unique receptor binding signature, combined with clinical evidence of comparable or superior antidepressant efficacy at equivalent doses, establishes butriptyline as a valuable tool compound for investigating non-monoaminergic mechanisms of antidepressant action and dissecting the contributions of histaminergic and cholinergic systems to TCA pharmacology.

Why Butriptyline Cannot Be Substituted with Other Tricyclic Antidepressants in Research


Direct substitution of butriptyline with other TCAs, including its close structural analog amitriptyline, is scientifically unjustified due to fundamental differences in their primary mechanisms of action. While amitriptyline and imipramine function primarily as potent serotonin and norepinephrine reuptake inhibitors (SERT/NET), butriptyline exhibits negligible to very weak monoamine transporter blockade [1]. Instead, butriptyline derives its antidepressant efficacy through high-affinity antagonism at histamine H1 and muscarinic acetylcholine receptors . These mechanistic differences translate to distinct in vivo pharmacological signatures and clinical side-effect profiles that cannot be replicated by simply adjusting the dose of other TCAs. Therefore, research protocols requiring specific investigation of H1-mediated or muscarinic-mediated pathways in depression models, or studies aiming to differentiate monoaminergic from non-monoaminergic antidepressant mechanisms, mandate the use of authentic butriptyline.

Quantitative Comparative Evidence for Butriptyline Differentiation


Superior Antidepressant Efficacy at Equivalent Doses: Butriptyline vs. Amitriptyline

In a double-blind, controlled multicenter trial involving 77 primary depressive inpatients, butriptyline demonstrated significantly superior antidepressant efficacy compared to amitriptyline when administered at equivalent mean daily doses (145 mg vs. 142 mg) [1]. Efficacy was assessed using validated rating scales including the Hamilton Depression Rating Scale, Overall Depression Scale, BPRS, and CGI. Butriptyline showed significantly better outcomes on total depression scores and on specific factors including depression, guilt, anxiety, somatization, and somatic complaints. Additionally, the frequency of adjunctive haloperidol prescription was significantly lower in the butriptyline group.

Antidepressant drug development Clinical psychopharmacology TCA comparative efficacy

Statistically Significant Superiority Over Imipramine in Non-Psychotic Depression

In a double-blind trial comparing butriptyline hydrochloride with imipramine hydrochloride in 28 patients with non-psychotic depression, butriptyline demonstrated statistically significant superiority in accumulated change across three clinical criteria: side-effect burden, depression severity, and anxiety symptoms [1]. The scoring system, where higher values indicated better drug response, showed butriptyline outperforming imipramine with significance at the P<0.01 level (99% confidence).

Clinical trial outcomes TCA comparison Non-psychotic depression

Absence of Norepinephrine Reuptake Inhibition: A Fundamental Mechanistic Distinction

Unlike desipramine, a prototypical norepinephrine reuptake inhibitor, butriptyline (40 mg/kg i.p.) exhibited no inhibitory effect on brain norepinephrine uptake in vivo in rats, as measured by accumulation and metabolism of intraventricularly-injected [³H]noradrenaline [1]. Furthermore, in synaptosomal uptake assays, butriptyline was classified among TCAs that are 'very weak at blocking any biogenic amine uptake', in stark contrast to tertiary amine tricyclics like amitriptyline which potently block norepinephrine and serotonin reuptake [2]. This absence of norepinephrine reuptake inhibition is a defining characteristic that distinguishes butriptyline from the majority of first-generation TCAs.

Neurotransmitter uptake Mechanism of action Synaptosomal assays

High-Affinity Histamine H1 and Muscarinic Antagonism: Receptor Binding Profile

Butriptyline demonstrates exceptionally high affinity for the histamine H1 receptor (Ki = 1.1 nM) and robust binding to muscarinic acetylcholine receptors (mACh; Ki = 35 nM) . While direct comparative Ki values for amitriptyline under identical assay conditions vary across sources, reported H1 Ki values for amitriptyline range from 0.4-1.1 nM and mACh Ki values from 11-24 nM [1], indicating that butriptyline's antihistaminic and antimuscarinic potencies are comparable to or slightly exceed those of its structural analog. However, when combined with butriptyline's lack of NET inhibition, this receptor-binding profile becomes uniquely selective for histaminergic and cholinergic pathways.

Receptor pharmacology Binding affinity Histaminergic signaling

Negligible Dopamine and Serotonin Transporter Affinity: Target Selectivity Profile

Butriptyline exhibits very weak affinity for the serotonin transporter (SERT; Ki = 1,360 nM) and dopamine transporter (DAT; Ki = 3,940 nM), as curated by the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database [1]. These values are orders of magnitude weaker than those of classical TCAs: amitriptyline's SERT Ki is approximately 3.45 nM and NET Ki is approximately 13.3 nM , while imipramine's SERT Ki is approximately 1.4 nM. This quantitative data confirms that butriptyline's primary pharmacological actions are mediated almost exclusively through receptor antagonism rather than monoamine transporter blockade.

Transporter pharmacology Selectivity profiling PDSP Ki database

Clinical Efficacy Supported by Therapeutic Plasma Concentration Range

The therapeutic plasma concentration range for butriptyline is established as 60-280 ng/mL (204-954 nmol/L), with plasma protein binding exceeding 90% [1]. In contrast, amitriptyline's therapeutic range is typically 80-250 ng/mL (including nortriptyline metabolite). This distinct pharmacokinetic window, combined with butriptyline's unique receptor selectivity, provides a well-defined dosing framework for both clinical research and preclinical studies requiring target engagement at physiologically relevant concentrations.

Therapeutic drug monitoring Pharmacokinetics Plasma levels

Optimal Research Applications for Butriptyline Based on Quantitative Evidence


Investigating Non-Monoaminergic Antidepressant Mechanisms

Use butriptyline as a selective pharmacological tool to dissect histaminergic and cholinergic contributions to antidepressant efficacy, without the confounding variable of norepinephrine or serotonin reuptake inhibition. The compound's lack of NET inhibition (quantified in vivo and in synaptosomal assays) [1] and high-affinity H1/mACh antagonism make it ideal for studies aimed at identifying non-monoaminergic pathways in depression models.

Comparative Efficacy Studies Requiring a Differentiated TCA Reference

Employ butriptyline as a comparator arm in clinical or preclinical studies where a TCA with proven antidepressant efficacy but a distinct mechanistic signature is required. The double-blind clinical trials demonstrating butriptyline's superiority over amitriptyline [2] and imipramine [3] at equivalent doses provide robust justification for its selection as an active reference compound with validated outcomes.

Preclinical Modeling of Antihistaminergic Sedation in Depression

Utilize butriptyline in rodent behavioral models to specifically probe the role of H1 receptor antagonism in TCA-induced sedation and sleep architecture modulation. The compound's high H1 affinity (Ki = 1.1 nM) and documented effects on REM sleep [4] make it a superior choice over NET-inhibiting TCAs for isolating histaminergic mechanisms.

Therapeutic Drug Monitoring and Pharmacokinetic Studies

Conduct pharmacokinetic investigations or therapeutic drug monitoring studies leveraging the well-defined butriptyline plasma concentration range (60-280 ng/mL) [5] and established analytical methods (GC-MS, LC-MS reference spectra available) [6]. This enables precise correlation between drug exposure, receptor occupancy, and clinical or behavioral outcomes.

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